physicochemical properties of sodium l-tartrate dihydrate
physicochemical properties of sodium l-tartrate dihydrate
A Primary Standard for Analytical & Pharmaceutical Applications
Executive Summary Sodium L-tartrate dihydrate (Disodium L-tartrate dihydrate) is a pharmacopeial-grade salt distinguished by its exceptional stoichiometric stability. Unlike many hydrated salts that fluctuate in water content based on ambient humidity, this compound retains exactly two moles of water per mole of salt under standard laboratory conditions. This unique physicochemical stability establishes it as the primary volumetric standard for Karl Fischer (KF) titration, the global benchmark for water determination in drug development. Beyond analytics, its chiral lattice structure makes it a critical tool in the resolution of racemic mixtures and a stabilizing excipient in biopharmaceutical formulations.
Chemical Identity & Structural Characterization[1][2][3][4][5][6]
Sodium L-tartrate dihydrate is the disodium salt of L-(+)-tartaric acid.[1][2] Its stereochemistry is defined by the naturally occurring L-isomer, which imparts specific optical activity and crystal lattice properties essential for its applications.
| Parameter | Technical Specification |
| IUPAC Name | Disodium (2R,3R)-2,3-dihydroxybutanedioate dihydrate |
| Common Name | Sodium Tartrate Dihydrate |
| CAS Number | 6106-24-7 |
| Molecular Formula | Na₂C₄H₄O₆[3][4][5][6][7][8] · 2H₂O |
| Molecular Weight | 230.08 g/mol |
| Stereochemistry | L-(+) form (dextrorotatory) |
| Crystal System | Orthorhombic |
| Water Content (Theoretical) | 15.66% (w/w) |
Stereochemical Configuration
The molecule possesses two chiral centers at carbons 2 and 3, both in the R configuration. This specific stereochemistry allows the crystal lattice to accommodate water molecules in a rigid, stoichiometric framework, preventing the "wandering" water content often seen in other hydrates like sodium acetate trihydrate.
Physicochemical Profile
Solubility & Solution Chemistry
Sodium L-tartrate dihydrate exhibits high aqueous solubility but is practically insoluble in organic solvents. This solubility profile is critical for its use in KF titration, where it must dissolve completely in the methanolic titration medium (often requiring a co-solvent like formamide or elevated temperature) to release its lattice water.
-
Water Solubility: ~290 g/L at 20°C.[9]
-
Organic Solubility: Insoluble in ethanol, ether, and chloroform.
-
pH (5% Aqueous Solution): 7.0 – 9.0.[10]
-
Note: The slightly alkaline pH acts as a buffer in solution, which is advantageous in KF titration as the reaction requires a buffered environment (pH 5–7) to proceed at an optimal rate.
-
Hygroscopicity & Critical Relative Humidity
The compound's value as a primary standard stems from its non-hygroscopic nature at ambient humidity.
-
Stability Window: Stable between ~20% and ~70% Relative Humidity (RH).
-
Critical Relative Humidity (CRH): >75% RH at 25°C.
-
Mechanism: The two water molecules are "lattice waters," chemically bound within the crystal structure, rather than adsorbed surface water. This means they are not easily lost to dry air nor does the crystal readily absorb excess moisture until the CRH is exceeded.
Thermal Analysis & Dehydration Kinetics
Understanding the thermal profile is essential for drying protocols (Loss on Drying - LOD) and verifying the stoichiometric water content.
Thermal Decomposition Pathway
The dehydration of sodium L-tartrate dihydrate is a stoichiometric process that occurs at elevated temperatures, distinct from the melting of the anhydrous salt.
-
Phase I (Ambient - 100°C): Thermally stable. Negligible weight loss, confirming the robustness of the hydrate.
-
Phase II (120°C - 160°C): Dehydration. The compound loses exactly 2 moles of water.
-
Experimental Note: LOD tests are typically performed at 150°C to ensure complete removal of lattice water.
-
-
Phase III (>200°C): Decomposition of the organic tartrate moiety (carbonization).
Figure 1: Thermal dehydration pathway of Sodium L-Tartrate Dihydrate.
The Gold Standard Application: Karl Fischer Titration[9][12]
Sodium L-tartrate dihydrate is the primary reference material (NIST-traceable) used to determine the titer (water equivalent) of Karl Fischer reagents.
Why Not Liquid Water?
Using pure liquid water to standardize KF reagent is prone to error:
-
Weighing Error: Weighing 10-50 mg of liquid water accurately is difficult due to evaporation and static.
-
Handling: Water adheres to syringe needles and walls.
The Sodium Tartrate Advantage
-
Solid State: Can be weighed precisely on an analytical balance.
-
Exact Stoichiometry: Contains exactly 15.66% water by weight.[6]
-
Self-Validating: If the crystal is clear and free-flowing, it is likely in the correct dihydrate form. Agglomeration indicates moisture uptake.
Standardization Protocol
-
Solvent Pre-titration: The titration cell (methanol) is titrated to dryness (drift < 20 µ g/min ).
-
Sample Addition: ~150–200 mg of Sodium L-Tartrate Dihydrate is accurately weighed (to 0.1 mg).
-
Dissolution: The salt is added to the cell. Crucial Step: Ensure complete dissolution (stirring time > 2 mins) before the endpoint is reached, as the water is trapped in the lattice.
-
Calculation:
Figure 2: Workflow for standardizing Karl Fischer reagent using Sodium L-Tartrate Dihydrate.
Pharmaceutical & Chiral Applications[16]
Chiral Resolution Agent
Sodium L-tartrate is a classic "chiral pool" reagent. In drug development, it is used to resolve racemic mixtures of basic drugs (amines).[11]
-
Mechanism: The L-tartrate anion reacts with a racemic amine (
-Base) to form two diastereomeric salts:-
(L-Tartrate) · (
-Base) -
(L-Tartrate) · (
-Base)
-
-
Separation: Unlike enantiomers, these diastereomers have different physical properties (solubility).[12] One salt precipitates preferentially, allowing for the isolation of a single enantiomer.[12]
Buffer & Excipient
In biopharma, tartrate buffers are used to maintain pH in protein formulations. The dihydrate form is preferred for its purity and ease of handling compared to the deliquescent acid forms.
References
-
National Institute of Standards and Technology (NIST). Sodium tartrate dihydrate. WebBook Chemistry. Available at: [Link]
-
European Pharmacopoeia (Ph.[8] Eur.). 2.5.[8]12. Water: Semi-Micro Determination. (Standard usage of Sodium Tartrate Dihydrate).[4][5][7][8][10]
-
American Chemical Society (ACS). Reagent Chemicals: Sodium Tartrate Dihydrate. ACS Publications. Available at: [Link]
-
Mettler Toledo. Titer Determination in Karl Fischer Titration. Application Note. Available at: [Link]
Sources
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